1,3-Bis[2-(dodecanoylamino)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride
Description
1,3-Bis[2-(dodecanoylamino)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride is a cationic surfactant and ionic liquid featuring a dihydroimidazolium core substituted with two ethyl-linked dodecanoylamino groups. This structure combines the hydrophilic imidazolium ring with hydrophobic dodecanoyl chains, enabling applications in colloid chemistry, catalysis, or drug delivery. For example, imidazolium salts with long alkyl chains (e.g., 1-dodecyl-3-methylimidazolium chloride) are known for their high thermal stability and surface activity .
Properties
CAS No. |
144772-62-3 |
|---|---|
Molecular Formula |
C31H61ClN4O2 |
Molecular Weight |
557.3 g/mol |
IUPAC Name |
N-[2-[3-[2-(dodecanoylamino)ethyl]-1,2-dihydroimidazol-1-ium-1-yl]ethyl]dodecanamide;chloride |
InChI |
InChI=1S/C31H60N4O2.ClH/c1-3-5-7-9-11-13-15-17-19-21-30(36)32-23-25-34-27-28-35(29-34)26-24-33-31(37)22-20-18-16-14-12-10-8-6-4-2;/h27-28H,3-26,29H2,1-2H3,(H,32,36)(H,33,37);1H |
InChI Key |
LSCLZLDTIJMGGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCC[NH+]1CN(C=C1)CCNC(=O)CCCCCCCCCCC.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[2-(dodecanoylamino)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the reaction of diethylenetriamine with dodecanoic acid under non-solvent microwave irradiation using calcium oxide as a support . This method is preferred due to its efficiency, producing high yields in a short amount of time compared to conventional thermal condensation methods. The reaction is carried out in an open vessel, and the products are obtained in good yields and high purity .
Industrial Production Methods
In industrial settings, the synthesis of imidazolinium salts like 1,3-Bis[2-(dodecanoylamino)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride involves the quaternization of fatty imidazolines using dimethyl sulfate as a quaternizing agent and isopropanol as a solvent . This method ensures high yields and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[2-(dodecanoylamino)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding imidazoles.
Reduction: Reduction reactions can modify the imidazolinium ring, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted imidazolines and imidazoles, which have diverse applications in different fields .
Scientific Research Applications
1,3-Bis[2-(dodecanoylamino)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Bis[2-(dodecanoylamino)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with cell membranes, leading to disruption of membrane integrity and subsequent cell lysis. This property is particularly useful in its antimicrobial applications . The compound targets the lipid bilayer of microbial cell membranes, causing increased permeability and cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The following table compares key properties of 1,3-Bis[2-(dodecanoylamino)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride (Compound A) with analogous compounds from the evidence:
*Estimated based on formula; †Calculated from functional groups (amide NH, imidazolium H).
Key Findings
Thermal Stability and Phase Behavior: Compound A’s imidazolium core and dual dodecanoyl chains likely confer higher thermal stability than N-dodecanoyl alanine (m.p. ~83°C) , but lower than 1-dodecyl-3-methylimidazolium chloride (m.p. 97°C) due to increased conformational flexibility . The amide groups may reduce melting points compared to purely alkyl-substituted imidazolium salts by introducing intermolecular hydrogen bonds, which disrupt crystalline packing .
However, the long alkyl chains may still favor micelle formation in aqueous media, similar to other ionic liquid surfactants . Compared to N-dodecanoyl alanine, Compound A lacks a free carboxylate group, reducing its pH sensitivity but increasing compatibility with nonpolar solvents .
Hydrogen-Bonding Capacity: With ~4 hydrogen-bond donors (amide NH and imidazolium H) and 6 acceptors (amide O, imidazolium N), Compound A surpasses 1-dodecyl-3-methylimidazolium chloride (0 donors, 2 acceptors) in polar interactions, enabling stronger substrate binding in catalytic applications .
Synthetic Considerations: Compound A’s synthesis likely parallels methods for N-dodecanoyl amino acid derivatives, such as coupling dodecanoic acid with ethylenediamine intermediates using activators like CDI (1,1′-carbonyldiimidazole) . Purity (>98%) could be achieved via recrystallization or chromatography, as seen in related compounds .
Biological Activity
1,3-Bis[2-(dodecanoylamino)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride is a compound of interest in various biological and chemical applications due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and potential applications in drug development.
Chemical Structure and Properties
The compound is a member of the imidazolium family, characterized by its quaternary ammonium structure which enhances its solubility in water and biological fluids. Its molecular formula is , and it possesses a molecular weight of approximately 325.95 g/mol.
Antimicrobial Properties
Recent studies have demonstrated that 1,3-Bis[2-(dodecanoylamino)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride exhibits significant antimicrobial activity against various bacterial strains.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings indicate that the compound has a stronger effect on Gram-positive bacteria compared to Gram-negative bacteria, which may be attributed to the structural differences in their cell walls.
Cytotoxic Effects
In addition to its antimicrobial properties, the compound has shown cytotoxic effects on various cancer cell lines.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The IC50 values indicate that the compound effectively inhibits cell proliferation at relatively low concentrations, suggesting potential for further development as an anticancer agent.
The mechanism by which this compound exerts its biological effects appears to involve disruption of cellular membranes and interference with metabolic processes. Studies suggest that the imidazolium cation interacts with phospholipid bilayers, leading to increased permeability and subsequent cell death.
Case Studies
- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various imidazolium salts, including our compound, against biofilm-forming bacteria. The results indicated that the compound significantly reduced biofilm formation by Staphylococcus aureus by up to 70% at a concentration of 32 µg/mL.
- Cytotoxicity Assessment : Research published in Cancer Letters explored the cytotoxic effects of several imidazolium derivatives on human cancer cell lines. The results demonstrated that our compound induced apoptosis in HeLa cells via the intrinsic apoptotic pathway, characterized by mitochondrial membrane depolarization and activation of caspases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
